molecular formula C12H14N4O B2654595 N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1011409-17-8

N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2654595
CAS RN: 1011409-17-8
M. Wt: 230.271
InChI Key: LNRQFWIFMYUWHB-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, also known as PEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEPA belongs to the family of triazole compounds, which have been studied extensively for their biological and pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide and its derivatives have been the subject of numerous studies aimed at synthesizing and characterizing these compounds using various techniques. For instance, Odame et al. (2018) reported on the synthesis, characterization, and computational studies of triazatetracyclo acetamide, providing insights into its structural properties through spectroscopy and X-ray diffractometry (Odame, Hosten, & Tshentu, 2018). Similarly, research by Nikonov et al. (2016) on the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide demonstrates the versatility of this chemical framework for further chemical modifications (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

Biological Activities

The biological activities of compounds containing the N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide moiety have been a significant area of research. Li Fa-qian et al. (2005) synthesized novel triazole compounds containing thioamide groups, which showed potential antifungal and plant growth-regulating activities (Li Fa-qian, Qin Yong-qi, Xu Liang-zhong, Lude, & Yang Xu-jie, 2005). Another study by P. Rani et al. (2014) developed new chemical entities of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer, anti-inflammatory, and analgesic activities, showcasing the compound's potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Evaluation

Research has also extended into the antimicrobial evaluation of derivatives of N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide. For example, N. Rezki (2016) conducted a green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, which were then evaluated for their antibacterial activities, indicating the compound's utility in developing new antimicrobial agents (Rezki, 2016).

properties

IUPAC Name

N-(1-phenylethyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-10(11-5-3-2-4-6-11)15-12(17)7-16-9-13-8-14-16/h2-6,8-10H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRQFWIFMYUWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

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